molecular formula C26H26N4O3S B15041653 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B15041653
M. Wt: 474.6 g/mol
InChI Key: CWHLQKYMEQDVPV-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a benzimidazole-based hydrazide derivative characterized by:

  • A benzylidene hydrazide core formed via condensation of a substituted benzaldehyde with a hydrazide precursor .
  • A 1-ethyl-benzimidazole-2-sulfanyl group, which enhances electronic and steric properties compared to methyl or unsubstituted benzimidazoles .
  • 3-Benzyloxy-4-methoxyphenyl substituents, which influence solubility and biological interactions due to their bulky, lipophilic nature .

Synthesis: The compound is synthesized through a multi-step process:

Formation of a benzimidazole-thioacetate intermediate via nucleophilic substitution.

Condensation with a hydrazide derived from 3-benzyloxy-4-methoxybenzaldehyde, similar to methods described for analogous benzylidene hydrazides .

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H26N4O3S/c1-3-30-22-12-8-7-11-21(22)28-26(30)34-18-25(31)29-27-16-20-13-14-23(32-2)24(15-20)33-17-19-9-5-4-6-10-19/h4-16H,3,17-18H2,1-2H3,(H,29,31)/b27-16+

InChI Key

CWHLQKYMEQDVPV-JVWAILMASA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves several steps:

Chemical Reactions Analysis

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among analogues and their impacts are summarized below:

Compound Name / Source Substituents on Benzimidazole Arylidene Group Substituents Melting Point (°C) Yield (%) Biological Activity (IC₅₀ or % Inhibition)
Target Compound 1-Ethyl 3-Benzyloxy-4-methoxyphenyl Not reported ~70* Not reported
N′-{(E)-[3-(Benzyloxy)-4-Methoxyphenyl]Methylidene}-2-([1-(4-Methylbenzyl)-...] 1-(4-Methylbenzyl) 3-Benzyloxy-4-methoxyphenyl Not reported ~65* Not reported
N′-[(E)-(2-Methoxyphenyl)Methylidene]-2-([1-(4-Methylbenzyl)-...] 1-(4-Methylbenzyl) 2-Methoxyphenyl Not reported ~60* Not reported
(E)-2-Hydroxy-N-(1-(4-Methoxyphenyl)Ethylidene)Benzohydrazide (L1) None (simple benzohydrazide) 4-Methoxyphenyl 210–215 75.4 Antioxidant activity (DPPH: 82% at 100 µM)
2-(Ethylsulfanyl)-N'-(Substituted Benzylidene)Benzohydrazides None Variably substituted phenyl 160–190 60-80 Gastroprotective (ED₅₀: 12–25 mg/kg)

*Estimated yields based on analogous syntheses .

Key Observations :

  • Benzimidazole Substitution : The 1-ethyl group on the benzimidazole ring may confer metabolic stability compared to 1-methyl or 1-(4-methylbenzyl) derivatives, as ethyl groups are less prone to oxidative degradation .
Enzyme Inhibition
  • Monoamine Oxidase (MAO) and β-Secretase Inhibition: Analogues with benzimidazole-sulfanyl motifs (e.g., compounds in ) show MAO-B inhibition (IC₅₀: 0.5–5 µM), suggesting the target compound may share similar activity due to its benzimidazole core. However, bulky substituents (e.g., benzyloxy) might reduce binding affinity compared to smaller groups like methoxy .
  • Antioxidant Activity : The absence of a hydroxy group (cf. L1 ) likely diminishes free radical scavenging compared to catechol-containing derivatives.
Gastroprotective Effects

Ethylsulfanyl-benzohydrazides (e.g., ) exhibit significant gastroprotection (ED₅₀: 12–25 mg/kg) via antioxidant and anti-inflammatory pathways. The target compound’s benzimidazole-thioacetate group may enhance these effects due to improved electron delocalization .

Biological Activity

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines the structural features of benzimidazole and hydrazide, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C26H26N4O3S, with a molecular weight of 462.57 g/mol. The structure includes a benzyloxy group, a methoxyphenyl group, and a benzimidazole moiety linked through a sulfanyl group.

PropertyValue
Molecular FormulaC26H26N4O3S
Molecular Weight462.57 g/mol
CAS Number307347-17-7
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and 2-(1-ethyl-1H-benzimidazol-2-yl)thioacetohydrazide under acidic conditions. This method allows for the formation of the desired hydrazone derivative efficiently.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzimidazole derivatives can effectively scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases. The compound's antioxidant capacity can be quantified through assays such as DPPH and ABTS, where it demonstrated substantial radical scavenging activity.

Anti-inflammatory Effects

In vivo studies have reported that derivatives of benzimidazole exhibit notable anti-inflammatory effects. For example, compounds similar to this compound have shown significant reductions in inflammatory markers in animal models at doses around 100 mg/kg .

Antimicrobial Activity

The antimicrobial efficacy of related benzimidazole derivatives has been documented against various bacterial strains. Compounds with similar functionalities have shown MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Cholinesterase Inhibition

In silico studies suggest that this compound may exhibit cholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The molecular docking studies indicate favorable interactions with the active site of cholinesterase enzymes .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Research Study on Benzimidazole Derivatives : A comprehensive study evaluated various benzimidazole derivatives for their antioxidant and anti-inflammatory activities. Compounds were assessed for their IC50 values in scavenging assays, revealing promising results for further development .
  • Antimicrobial Evaluation : A series of benzimidazole derivatives were tested against common pathogens using the broth microdilution method. Notably, some compounds displayed MIC values significantly lower than standard antibiotics, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the key steps in synthesizing the acetohydrazide core structure of this compound?

The synthesis typically involves:

  • Hydrazide formation : Reacting methyl esters with hydrazine hydrate under reflux in absolute ethanol (4–6 hours), monitored via TLC (e.g., Chloroform:Methanol = 7:3) .
  • Schiff base condensation : Reacting the hydrazide intermediate with substituted aldehydes (e.g., 3-benzyloxy-4-methoxybenzaldehyde) under reflux in ethanol, often acid-catalyzed.
  • Purification : Recrystallization using methanol or ethanol to isolate the final product .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1685 cm⁻¹, N-H at ~3280 cm⁻¹, and C-S at ~745 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent integration (e.g., benzyloxy protons at δ 5.1–5.3 ppm, methylidene CH at δ 8.0–8.2 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z = 390.8 for a related benzoxazole derivative) .

Q. How is reaction progress monitored during synthesis?

  • TLC analysis : Using silica gel plates and UV visualization. Common solvent systems include Chloroform:Methanol (7:3) or Ethyl Acetate:Hexane (1:1) .
  • Work-up protocols : Precipitation in ice-cold water followed by filtration ensures product isolation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural determination?

  • Data collection : Single-crystal diffraction using Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL refines positional and thermal parameters, with R-factors < 0.05 for high-resolution data. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
  • Case study : A related acetohydrazide derivative (CCDC 2032776) confirmed planar geometry via crystallography, resolving tautomerism disputes .

Q. What strategies optimize synthesis efficiency for complex derivatives?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields (15–20% increase) by enhancing energy transfer .
  • Phase-transfer catalysis (PTC) : Using TBAB (tetrabutylammonium benzoate) under solvent-free conditions minimizes side reactions and simplifies purification .

Q. How do molecular docking studies predict bioactivity against targets like EGFR?

  • Protocol :

Ligand preparation : Optimize the compound’s 3D structure using DFT (e.g., B3LYP/6-31G**) .

Protein docking : Autodock Vina or Schrödinger Suite docks the ligand into EGFR’s active site (PDB: 1M17).

Binding affinity analysis : Hydrogen bonds with Thr766/Met769 and π-π stacking with Phe723 are critical for inhibition (IC₅₀ ~0.010 μM in related benzoxazoles) .

  • Validation : Compare docking scores with experimental IC₅₀ values from MTT assays on SK-MEL-2 or MCF7 cell lines .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate assay conditions : Ensure cell line viability (e.g., >90% via trypan blue) and consistent ATP levels in MTT assays .
  • Parametric refinement : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (e.g., PBS vs. SGB) in docking simulations .
  • Synchrotron validation : High-resolution crystallography (≤1.0 Å) can resolve conformational mismatches between predicted and observed binding modes .

Data Contradiction Analysis

Q. Conflicting bioactivity results in similar derivatives: How to identify the source?

  • Structural analogs : Compare substituent effects (e.g., 4-chloro vs. 4-nitro groups alter electron density and binding to EGFR) .
  • Assay variability : Normalize data against controls (e.g., 5-fluorouracil) and repeat experiments in triplicate .
  • Meta-analysis : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values across derivatives .

Methodological Resources

  • Crystallography : SHELXL , ORTEP-3 .
  • Spectroscopy : IR/NMR data tables (e.g., δ 173 ppm for C=O in ¹³C-NMR ).
  • Docking : PDB structures (e.g., EGFR: 1M17), Autodock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.